An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-iodobenzamide
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-Hydroxy-3-iodobenzamide. The information is compiled from various chemical databases and scientific literature to serve as a foundational resource for its application in research and development.
Chemical Identity and Physical Properties
2-Hydroxy-3-iodobenzamide, with the CAS number 1106305-67-2, is a halogenated benzamide (B126).[1] Its core structure consists of a benzene (B151609) ring substituted with a hydroxyl group at position 2, an iodine atom at position 3, and a carboxamide group at position 1. The presence of the iodine atom and the ortho-hydroxy group imparts unique electronic and steric characteristics to the molecule, which can influence its chemical reactivity and biological interactions.[1]
Table 1: Chemical Identifiers and Physicochemical Properties of 2-Hydroxy-3-iodobenzamide
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-3-iodobenzamide | [2] |
| CAS Number | 1106305-67-2 | [2] |
| Molecular Formula | C₇H₆INO₂ | [2] |
| Molecular Weight | 263.03 g/mol | [2] |
| Monoisotopic Mass | 262.94433 Da | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)I)O)C(=O)N | [2] |
| InChI | InChI=1S/C7H6INO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11) | [2] |
| InChIKey | BEDWVZNZMCXGRQ-UHFFFAOYSA-N | [2] |
| Predicted Boiling Point | 276.4 ± 30.0 °C | [3] |
| Predicted Density | 2.044 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 6.91 ± 0.10 | [3] |
| Topological Polar Surface Area | 63.3 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Complexity | 163 | [2] |
Spectroscopic Properties
Detailed experimental spectra for 2-Hydroxy-3-iodobenzamide are not widely available in the peer-reviewed literature. However, based on its chemical structure, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amide, and hydroxyl protons.[1] The aromatic protons (H-4, H-5, and H-6) would appear in the range of 6.5-8.0 ppm, with their splitting patterns influenced by their coupling with each other.[1] Due to intramolecular hydrogen bonding with the adjacent amide carbonyl group, the hydroxyl (-OH) proton is anticipated to be a broad singlet at a downfield chemical shift.[1] The two amide (-NH₂) protons may present as one or two broad signals, depending on the rate of rotation around the C-N bond.[1]
Table 2: Predicted ¹H NMR Chemical Shifts for 2-Hydroxy-3-iodobenzamide
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.5 - 8.0 | m |
| Amide NH₂ | Variable (broad) | s (or two s) |
| Hydroxyl OH | Variable (broad, downfield) | s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display seven unique carbon signals. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the 160-180 ppm range.[1] The carbon atom attached to the iodine (C-3) will be influenced by the heavy atom effect, and the carbon bearing the hydroxyl group (C-2) will also show a characteristic downfield shift.[1]
Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxy-3-iodobenzamide
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Amide) | 160 - 180 |
| C-OH | Downfield |
| C-I | Influenced by halogen |
| Aromatic CH | 110 - 140 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Hydroxy-3-iodobenzamide would be characterized by absorption bands corresponding to its functional groups.
Table 4: Expected IR Absorption Bands for 2-Hydroxy-3-iodobenzamide
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching, hydrogen-bonded | 3200-3600 (broad) |
| N-H (amide) | Stretching | 3100-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=O (amide I) | Stretching | 1630-1695 |
| N-H (amide II) | Bending | 1550-1640 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-I | Stretching | 500-600 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the elemental composition of 2-Hydroxy-3-iodobenzamide with a calculated monoisotopic mass of 262.94433 Da.[1][2] The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the amide group, the hydroxyl group, and the iodine atom, as well as characteristic cleavages of the aromatic ring.
Synthesis and Reactivity
Retrosynthetic Analysis
A logical retrosynthetic approach for 2-Hydroxy-3-iodobenzamide involves the disconnection of the amide C-N bond.[1] This simplifies the target molecule to the precursor 2-hydroxy-3-iodobenzoic acid and an ammonia (B1221849) equivalent.[1] This strategy allows for the late-stage formation of the amide.
Caption: Retrosynthetic analysis of 2-Hydroxy-3-iodobenzamide.
Experimental Protocols
Representative Protocol for Amidation of a Carboxylic Acid:
-
Activation of Carboxylic Acid: To a solution of 2-hydroxy-3-iodobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt)) are added. The reaction mixture is stirred at room temperature for a specified period to form the activated ester.
-
Amidation: An excess of an ammonia source (e.g., aqueous ammonia or ammonia gas bubbled through the solution) is added to the reaction mixture. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed sequentially with a dilute acid, a dilute base, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure 2-Hydroxy-3-iodobenzamide.
Caption: General workflow for the synthesis of 2-Hydroxy-3-iodobenzamide.
Biological Context and Potential Applications
2-Hydroxy-3-iodobenzamide belongs to the class of halogenated benzamides.[1] The benzamide moiety is a common scaffold in many biologically active molecules. The introduction of a halogen, such as iodine, can significantly alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] While no specific biological activities have been reported for 2-Hydroxy-3-iodobenzamide, related salicylamide (B354443) derivatives have been investigated for various therapeutic applications. Further research is needed to explore the biological profile of this compound.
Caption: Structural relationship of 2-Hydroxy-3-iodobenzamide to parent compounds.
Safety and Handling
2-Hydroxy-3-iodobenzamide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.
Table 5: GHS Hazard Information for 2-Hydroxy-3-iodobenzamide
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[2]
References
- 1. 2-Hydroxy-3-iodobenzamide | 1106305-67-2 | Benchchem [benchchem.com]
- 2. 2-Hydroxy-3-iodobenzamide | C7H6INO2 | CID 23161581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-3-iodobenzaldehyde | C7H5IO2 | CID 15209920 - PubChem [pubchem.ncbi.nlm.nih.gov]
